molecular formula C10H15NO B13201704 5,5-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile

5,5-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile

Cat. No.: B13201704
M. Wt: 165.23 g/mol
InChI Key: SSBKCQGGGFIVHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile is a spirocyclic compound characterized by a fused oxirane (epoxide) ring and a cyclopentane ring, with two methyl groups at the 5-position and a carbonitrile (-CN) functional group at the 2-position. Its molecular formula is C₉H₁₃NO, and its spirocyclic framework imparts rigidity, which influences its chemical reactivity and biological interactions.

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

5,5-dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile

InChI

InChI=1S/C10H15NO/c1-9(2)4-3-5-10(7-9)8(6-11)12-10/h8H,3-5,7H2,1-2H3

InChI Key

SSBKCQGGGFIVHR-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC2(C1)C(O2)C#N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable nitrile precursor with an oxirane ring. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to efficient and scalable production. The use of automated systems and advanced monitoring techniques ensures consistent quality and minimizes the risk of impurities .

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms of the compound .

Scientific Research Applications

5,5-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism by which 5,5-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s spiro-connected oxirane ring allows it to interact with these targets in a unique manner, potentially leading to specific biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between 5,5-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile and related spirocyclic compounds:

Compound Name Molecular Formula Substituents/Oxygen Atoms Functional Groups Reported Activities
This compound C₉H₁₃NO 5,5-dimethyl; 1-oxa Carbonitrile (-CN) Anti-inflammatory (COX-1 inhibition)
1-Oxaspiro[2.5]octane-2-carbonitrile C₈H₁₁NO None; 1-oxa Carbonitrile (-CN) Antimicrobial (broad-spectrum)
5,7-Dimethyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile C₉H₁₃NO₂ 5,7-dimethyl; 1,6-dioxa Carbonitrile (-CN) Not explicitly reported (structural analog)
1-Oxa-5-azaspiro[2.5]octane-5-carboxylic acid C₈H₁₂N₂O₃ 1-oxa; 5-aza Carboxylic acid (-COOH) Organic synthesis applications
4-(5,5-Dimethyl-1-oxaspiro[2.5]oct-4-yl) derivative C₁₀H₁₃NO 5,5-dimethyl; 1-oxa Ketone (-C=O) Anti-inflammatory (COX-1 inhibition)

Key Comparative Insights

Impact of Substituents on Bioactivity
  • The 5,5-dimethyl substituents in the target compound enhance steric hindrance compared to the unsubstituted 1-oxaspiro[2.5]octane-2-carbonitrile. This modification likely improves binding specificity to biological targets, as seen in its anti-inflammatory activity (binding energy: -6.90 kcal/mol for COX-1 inhibition) .
  • In contrast, the simpler 1-oxaspiro[2.5]octane-2-carbonitrile lacks methyl groups and exhibits broad-spectrum antimicrobial activity, suggesting that substituent-free spirocyclic frameworks may favor interactions with microbial enzymes .
Role of Oxygen Atoms and Functional Groups
  • Replacing the carbonitrile with a carboxylic acid group (1-Oxa-5-azaspiro[2.5]octane-5-carboxylic acid) shifts applications toward synthetic intermediates rather than direct pharmacological use .
Pharmacokinetic Considerations
  • The dimethyl groups in the target compound likely enhance lipophilicity, improving membrane permeability and bioavailability compared to its unsubstituted counterpart. This aligns with its efficacy in molecular docking studies targeting intracellular enzymes like COX-1 .

Anti-Inflammatory Potential

This compound demonstrated superior COX-1 inhibition (binding energy: -6.90 kcal/mol) compared to non-methylated analogs, highlighting the critical role of methyl substituents in stabilizing enzyme-ligand interactions .

Antimicrobial Activity

While the unsubstituted 1-oxaspiro[2.5]octane-2-carbonitrile showed antimicrobial properties, the dimethyl variant’s bioactivity in this context remains unexplored. This gap suggests a need for comparative studies to evaluate substituent effects on microbial targets .

Biological Activity

5,5-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile, with the CAS number 1851681-88-3, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H15NOC_{10}H_{15}NO with a molecular weight of 165.23 g/mol. The compound features a spirocyclic structure that is known to influence its biological activity significantly.

PropertyValue
CAS Number1851681-88-3
Molecular FormulaC10H15NO
Molecular Weight165.23 g/mol
StructureStructure

Mechanisms of Biological Activity

Research indicates that the biological activity of compounds containing the 1-oxaspiro[2.5]octane moiety is closely tied to their stereochemistry and interactions with biological targets. Specifically, the O-axial C3 epimers of these compounds have been shown to exhibit enhanced reactivity and biological effects compared to their O-equatorial counterparts. This stereochemical preference is crucial for understanding how these compounds interact with enzymes and other biological molecules.

Enzymatic Interaction

A study published in Organic & Biomolecular Chemistry highlights the role of yeast epoxide hydrolase (YEH) from Rhodotorula glutinis in hydrolyzing O-axial C3 epimers more efficiently than O-equatorial ones, suggesting that enzymatic detoxification pathways may play a significant role in the biological activity of this compound .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of various spirocyclic compounds, including this compound. Although specific data on this compound's antimicrobial efficacy is limited, related compounds have shown promise against resistant bacterial strains, indicating potential applications in combating antimicrobial resistance .

Case Studies

  • Stereochemical Influence on Biological Activity : A detailed investigation into the stereochemistry of spirocyclic compounds revealed that specific configurations significantly affected their interaction with biological targets. The study emphasized that optimizing the stereochemistry could enhance the therapeutic potential of such compounds .
  • Potential Applications in Drug Development : The unique structural features of this compound suggest its utility as a scaffold for developing new therapeutic agents targeting various diseases, including cancer and bacterial infections .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.